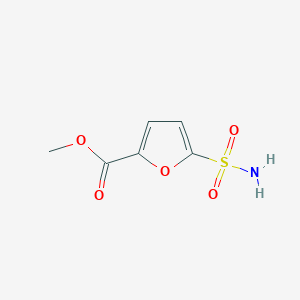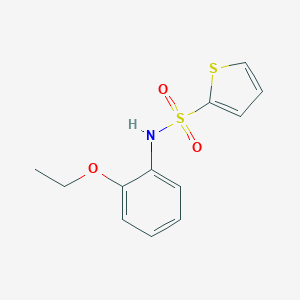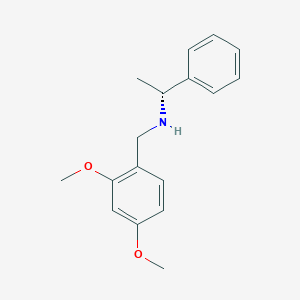![molecular formula C18H21NO2 B495429 2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide](/img/structure/B495429.png)
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to an oxy group, which is further connected to a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide typically involves the following steps:
Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with a suitable halogenating agent, such as thionyl chloride, to form biphenyl-4-yloxy chloride.
Amidation Reaction: The biphenyl-4-yloxy chloride is then reacted with isopropylamine in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted amides or thiols.
Applications De Recherche Scientifique
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(biphenyl-4-yloxy)-N-(ethyl)propanamide: Similar structure but with an ethyl group instead of an isopropyl group.
2-(biphenyl-4-yloxy)-N-(methyl)propanamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4g/mol |
Nom IUPAC |
2-(4-phenylphenoxy)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H21NO2/c1-13(2)19-18(20)14(3)21-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,19,20) |
Clé InChI |
SZGCEZNHRYQMNM-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)NC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide](/img/structure/B495348.png)
![5-ethyl-4-methyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B495350.png)
![Isopropyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B495352.png)
![3-(4-Chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B495353.png)
![2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]-1H-benzimidazole](/img/structure/B495356.png)
![3-{2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-propane-1,2-diol](/img/structure/B495359.png)
![1-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B495360.png)
![4,6-Dimethyl-2-[(1-methylbenzimidazol-2-yl)methylthio]pyrimidine](/img/structure/B495363.png)
![4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B495364.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B495366.png)



